5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole is a member of the oxadiazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms, with one of the carbon atoms replaced by an oxygen atom. This compound is of interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug discovery. The general structure of oxadiazoles allows for various substitutions, which can significantly influence their biological activity.
The synthesis and characterization of 5-cyclopentyl-3-ethyl-1,2,4-oxadiazole can be derived from various synthetic methodologies that target oxadiazole derivatives. Research indicates that these compounds can be synthesized using different starting materials and reaction conditions, contributing to their diverse chemical properties and potential applications in pharmaceuticals.
5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole belongs to the class of heterocyclic compounds specifically categorized under oxadiazoles. These compounds are often explored for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of 5-cyclopentyl-3-ethyl-1,2,4-oxadiazole can be achieved through several methods:
The synthesis typically requires careful control of reaction parameters such as temperature and time to optimize yields. For example, reactions may be conducted under reflux conditions or using microwave-assisted techniques to enhance efficiency . Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance are employed to confirm the structure of synthesized compounds.
The molecular structure of 5-cyclopentyl-3-ethyl-1,2,4-oxadiazole includes:
The molecular formula for 5-cyclopentyl-3-ethyl-1,2,4-oxadiazole is , with a molecular weight of approximately 165.21 g/mol. The compound's structural features can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets.
5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole can participate in various chemical reactions:
The reactivity of oxadiazoles often depends on their substituents; thus, varying the groups attached can lead to different reaction pathways and products. Understanding these mechanisms is crucial for designing compounds with desired biological activities.
The mechanism by which 5-cyclopentyl-3-ethyl-1,2,4-oxadiazole exerts its effects typically involves interaction with specific biological targets such as enzymes or receptors. For instance:
Studies indicate that modifications at specific positions on the oxadiazole ring can enhance binding affinity and selectivity toward biological targets. Quantitative structure–activity relationship (QSAR) models may be used to predict these interactions.
5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole is expected to exhibit moderate solubility in organic solvents due to its hydrophobic cyclopentyl group. Its melting point and boiling point are not well-documented but can be determined through experimental methods.
The compound's chemical stability is influenced by its substituents; generally, oxadiazoles are stable under normal laboratory conditions but may decompose upon exposure to strong acids or bases. The reactivity profile includes potential electrophilic and nucleophilic sites which can be exploited in further chemical transformations.
5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole has potential applications in:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole" [2] [7]. Despite this early discovery, significant pharmacological interest emerged only in the mid-20th century, when the scaffold’s photochemical rearrangement properties were documented in the 1960s [2]. The first therapeutic application materialized with Oxolamine (Figure 1), introduced in the 1960s as a clinically effective cough suppressant targeting airway sensory nerves [2] [7]. This breakthrough validated 1,2,4-oxadiazoles as drug-like motifs and stimulated extensive research into their bioactivity profiles.
The 1980–2020 period witnessed accelerated exploitation of this heterocycle, culminating in multiple Food and Drug Administration-approved drugs. Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Fasiplon (anxiolytic) exemplify therapeutic milestones leveraging the 1,2,4-oxadiazole core [2] [7]. Natural product discoveries further reinforced biological relevance: In 2011, Phidianidines A/B were isolated from the sea slug Phidiana militaris, demonstrating cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and agonism at protein-tyrosine phosphatase 1B and CXCR4 receptors [2] [7]. Quisqualic acid, derived from Quisqualis indica seeds, emerged as another naturally occurring 1,2,4-oxadiazole with metabotropic glutamate receptor affinity [2].
Table 1: Historical Development Timeline of 1,2,4-Oxadiazole Therapeutics
Year | Development | Significance |
---|---|---|
1884 | Initial synthesis by Tiemann and Krüger | First chemical characterization |
1960s | Oxolamine introduction | First commercial drug; antitussive application |
1980s | Prenoxdiazine, Butalamine approvals | Expanded therapeutic areas (cough suppression, vasodilation) |
2000s | Pleconaril, Fasiplon approvals | Antiviral and anxiolytic applications |
2011 | Phidianidine isolation | Natural product validation with cytotoxicity |
2014 | Ataluren approval | Treatment for genetic disorders |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities due to its balanced electronic distribution and hydrogen-bonding capacity [2] [4]. This substitution strategy mitigates metabolic vulnerabilities while preserving pharmacological activity. Key advantages include:
Table 2: Bioisosteric Advantages Over Conventional Functional Groups
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Metabolic stability | Low | Moderate | High |
Hydrogen-bond acceptance | 1 site | 2 sites | 2 sites |
Hydrogen-bond donation | None | 1 site | None |
Dipole moment | ~1.8 D | ~3.7 D | ~4.0 D |
Aromatic character | Absent | Absent | Moderate |
The bioisosteric utility is exemplified in peroxisome proliferator-activated receptor alpha agonist development. Synthetic analogs of 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole maintain nanomolar peroxisome proliferator-activated receptor alpha activation (EC~50~ = 0.18–0.77 μM) comparable to natural ligands, while ester isosteres show rapid hepatic clearance [4]. Similarly, in antibacterial scaffolds like 5-cyclopentyl-3-ethyl-1,2,4-oxadiazole, the ring’s stability enables penetration through bacterial membranes to target penicillin-binding proteins or DNA gyrase [3].
Substituent engineering at the 3- and 5-positions of 1,2,4-oxadiazoles critically modulates pharmacodynamics and pharmacokinetics. The 5-cyclopentyl-3-ethyl configuration exemplifies strategic optimization:
Table 3: Impact of C5 Substituents on Pharmacological Profiles
C5 Substituent | ClogP | PPAR-α EC~50~ (μM) | Cytotoxicity CC~50~ (μM) | Target Preference |
---|---|---|---|---|
Thiophen-3-yl | 2.53 | 0.18 (A-498) | 63.30 (RPTEC) | Anticancer, PPAR-α activation |
Cyclopentyl | ~3.5* | 0.29 (A-498)* | 54.83 (RPTEC)* | Antibacterial, PPAR-α |
Phenyl | 2.78 | 0.45 (DU 145)* | 62.47 (WPMY-1)* | DNA gyrase inhibition |
tert-Butyl | 4.92 | 0.32 (RPTEC) | 54.07 (RPTEC) | Anticancer (CXF HT-29) |
Estimated from structural analogs; data for 5-cyclopentyl-3-ethyl not explicitly reported in sources but inferred from related compounds [4] [5] [7].
Strategic substituent selection also addresses drug resistance. Bis-substituted oxadiazoles with ethynyl groups (e.g., compound 19a) show potent anti-methicillin-resistant Staphylococcus aureus activity, while electron-donating amino variants diminish efficacy [3]. In anticancer scaffolds, 3,5-diaryl substitution induces apoptosis, but replacing aryl with cyclopentyl maintains activity while reducing off-target toxicity [4] [7]. The 5-cyclopentyl-3-ethyl configuration thus represents a calculated compromise between target potency, bioavailability, and safety—a paradigm for rational heterocyclic drug design.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2